2-N-Methyl-2-N-(prop-2-yn-1-yl)pyrazine-2,5-diamine
Description
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Properties
IUPAC Name |
2-N-methyl-2-N-prop-2-ynylpyrazine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-3-4-12(2)8-6-10-7(9)5-11-8/h1,5-6H,4H2,2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHDMKRXRDCDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-N-Methyl-2-N-(prop-2-yn-1-yl)pyrazine-2,5-diamine is a pyrazine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. Pyrazine derivatives are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure
The compound can be characterized by its structural formula:
This structure features a pyrazine ring substituted with a methyl group and a prop-2-yn-1-yl group, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds within the pyrazine family can effectively induce apoptosis in cancer cells. For instance, research on related pyrazine derivatives has shown that they can inhibit cell proliferation and induce cell cycle arrest in leukemia cells. A study demonstrated that a similar pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), exhibited an IC50 of 25 µM against K562 leukemia cells after 72 hours of treatment . This suggests that this compound may possess comparable anticancer properties.
Table 1: Summary of Anticancer Activity of Pyrazine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-mOPP | K562 | 25 | Induces apoptosis and cell cycle arrest |
| 5-tert-butyl-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. tuberculosis | 6.25 | Antimycobacterial activity |
Antimicrobial Activity
Pyrazine derivatives have also been evaluated for their antimicrobial properties. A related compound demonstrated significant activity against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) of 6.25 µg/mL . This indicates a potential for similar efficacy in this compound against various microbial strains.
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound Name | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5-tert-butyl-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 6.25 | Antimycobacterial |
| Other Pyrazines | Various | Varies | Antifungal, antibacterial |
The mechanisms through which pyrazine derivatives exert their biological effects primarily involve the induction of apoptosis and inhibition of cell proliferation. The apoptotic process is often mediated by the downregulation of anti-apoptotic proteins such as Bcl-2 and Survivin, alongside upregulation of pro-apoptotic proteins like Bax . Additionally, cell cycle analysis frequently reveals arrest at the G0/G1 phase, contributing to reduced viability in cancer cells.
Case Studies
- K562 Cell Line Study : In a controlled experiment, K562 cells were treated with varying concentrations of a related pyrazine derivative over different time periods. The results indicated significant morphological changes consistent with apoptosis, corroborated by flow cytometry analyses showing increased sub-G1 populations indicative of cell death .
- Antimicrobial Evaluation : In vitro assays demonstrated that several pyrazine derivatives exhibited potent activity against Mycobacterium tuberculosis. The structure-function relationship was explored to optimize the antimicrobial efficacy through modifications in the side chains and functional groups attached to the pyrazine core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
